molecular formula C6H4INaO3S B1324435 Sodium 2-Iodobenzenesulfonate CAS No. 62973-69-7

Sodium 2-Iodobenzenesulfonate

Cat. No.: B1324435
CAS No.: 62973-69-7
M. Wt: 306.06 g/mol
InChI Key: KIPWXZMYZCPXGE-UHFFFAOYSA-M
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Description

Sodium 2-iodobenzenesulfonate (CAS: 62973-69-7) is an organoiodine compound with the molecular formula C₆H₄INaO₃S and a molecular weight of 306.05 g/mol . It is a sodium salt of 2-iodobenzenesulfonic acid, featuring a sulfonate group (-SO₃⁻) at the 2-position of the benzene ring and an iodine substituent adjacent to it. This compound is commercially available and widely used as a precursor in the synthesis of hypervalent iodine(V) reagents, such as 2-iodoxybenzenesulfonic acid (IBS), which are powerful oxidants in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-Iodobenzenesulfonate can be synthesized through the oxidation of this compound using oxidizing agents such as Oxone or sodium periodate in water . The reaction typically involves the use of aqueous conditions to facilitate the oxidation process.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The use of efficient oxidizing agents and controlled reaction conditions ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxone, sodium periodate.

    Solvents: Water, methanol (slightly soluble).

Major Products Formed:

    2-Iodoxybenzenesulfonic Acid: Formed through oxidation reactions.

    Substituted Benzenesulfonates: Formed through substitution reactions.

Scientific Research Applications

Oxidation Reactions

Sodium 2-iodobenzenesulfonate serves as a precursor to hypervalent iodine species, which are effective oxidizing agents in organic synthesis. The compound can be oxidized to produce 2-iodoxybenzenesulfonic acid , an iodine(V) species that exhibits high catalytic activity in various oxidation reactions.

Case Study: Oxidation of Alcohols

Research has demonstrated that this compound can catalyze the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. A catalytic system using this compound with Oxone (potassium peroxymonosulfate) has shown excellent yields under mild conditions, making it a valuable tool for synthetic chemists .

ReactionCatalystConditionsYield (%)
Oxidation of benzyl alcoholThis compound + OxoneNonaqueous, 40 °CUp to 95%

Regioselective Oxidation of Phenols

The compound is particularly effective in the regioselective oxidation of phenols to o-quinones . This transformation is significant in the synthesis of various biologically active compounds.

Case Study: Phenol Oxidation

In a study conducted by researchers, various phenolic substrates were oxidized using sodium salts of 2-iodobenzenesulfonic acid as catalysts. The reactions were performed under mild conditions with good to excellent yields observed for the formation of o-quinones .

Phenol SubstrateCatalystCo-oxidantYield (%)
ResorcinolThis compoundOxone88%
CatecholThis compoundOxone90%

Synthesis of Peptidomimetics

The compound has also been explored for its role in synthesizing peptidomimetics through chemoenzymatic processes. This compound facilitates the oxidation steps required in these complex synthetic pathways.

Case Study: Chemoenzymatic Synthesis

In a recent study, this compound was utilized as a mediator for the aerobic oxidation of alcohols in the presence of laccase enzymes, yielding peptidomimetic compounds with high efficiency .

Reaction TypeMediatorYield (%)
Benzyl alcohol oxidationThis compound + laccase72%

Catalytic Applications

The catalytic properties of this compound extend beyond simple oxidations. It has been employed in various coupling reactions and cyclization processes, showcasing its versatility as a catalyst in synthetic organic chemistry.

Case Study: Cyclization Reactions

This compound has been effectively used to promote cyclization reactions leading to complex cyclic structures, which are often challenging to synthesize using traditional methods .

Mechanism of Action

The mechanism by which sodium 2-iodobenzenesulfonate exerts its effects involves the interaction of the sulfonate and iodine groups with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding and other non-covalent interactions. These interactions influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Crystal Structure and Coordination Geometry

The crystal structure of sodium 2-iodobenzenesulfonate monohydrate (Na⁺·C₆H₄IO₃S⁻·H₂O) reveals a two-dimensional sheet-like arrangement in the bc plane. The sodium ion is hexacoordinated by oxygen atoms from sulfonate groups and water molecules, with Na–O bond distances ranging from 2.419 (2) Å to 2.7218 (18) Å and O–Na–O angles between 73.70 (5)° and 158.64 (7)° . The iodobenzene rings protrude above and below the sheets, stabilized by hydrogen bonds (O–H···O, C–H···O) and weak C–H···π interactions . The iodine atom exhibits positional disorder with occupancies of 0.78 (2) and 0.22 (2) .

Potassium 2-Iodobenzenesulfonate Monohydrate

The potassium analogue, K⁺·C₆H₄IO₃S⁻·H₂O , shares structural similarities with the sodium salt but exhibits distinct coordination geometry due to the larger ionic radius of K⁺. Key differences include:

Parameter Sodium Salt Potassium Salt
Cation Coordination Hexacoordinated Na⁺ Irregular K⁺ coordination
M–O Bond Distances (Å) 2.419–2.722 2.693–2.933
Crystal Packing 2D sheets in bc plane 2D planar layers
I···π Distance (Å) ~4.1 (protruding rings) ~4.1 (similar stacking)

Both salts form extended hydrogen-bonded networks, but the potassium variant’s structure accommodates larger cations in catalytic applications .

2-Iodoxybenzenesulfonic Acid (IBS)

IBS, derived from oxidation of this compound, is a hypervalent iodine(V) compound with superior oxidative power compared to its precursor. Key contrasts include:

Property This compound IBS (Na or K Salt)
Oxidation State of Iodine I⁻ (Iodine(I)) V⁺ (Iodine(V))
Reactivity Precursor to IBS; mild oxidant Strong oxidant for alcohols
Synthesis Conditions Neutral aqueous media with Oxone/NaIO₄ Requires acidic conditions
Catalytic Efficiency 1 mol% loading for alcohol oxidation Higher activity than IBX/DMP

IBS exhibits a polymeric crystal structure with I=O···I interactions (2.80–3.05 Å), enhancing stability and oxidative capacity .

4-Chlorobenzenesulfonate Salts

Compared to sodium 4-chlorobenzenesulfonate, this compound demonstrates unique reactivity due to the iodine substituent:

Feature 2-Iodobenzenesulfonate 4-Chlorobenzenesulfonate
Electronic Effects Electron-withdrawing I atom Electron-withdrawing Cl atom
Catalytic Utility Forms hypervalent iodine species Limited oxidative applications
Hydrogen Bonding Stronger C–H···O networks Similar sulfonate H-bonding

The iodine atom in the 2-position facilitates oxidative transformations, whereas the 4-chloro derivative lacks this capability .

Data Tables

Table 1. Crystallographic Parameters

Compound Space Group a (Å) b (Å) c (Å) β (°) Volume (ų) Reference
This compound P2₁/c 7.205 13.239 14.130 102.78 1313.5
Potassium 2-iodobenzenesulfonate P2₁/n 7.331 13.417 14.317 102.53 1383.1

Table 2. Oxidation Reaction Yields

Substrate Oxidant System Product Yield Reference
Primary Alcohols Na 2-Iodobenzenesulfonate + Oxone Aldehydes 63–99%
Secondary Alcohols IBS (from Na salt) Ketones >90%

Biological Activity

Sodium 2-iodobenzenesulfonate is an iodine-containing compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

This compound is a salt derived from 2-iodobenzenesulfonic acid. Its molecular formula is C6_6H6_6INaO3_3S, and it possesses unique properties due to the presence of iodine, which can participate in various chemical reactions, particularly oxidation processes.

Synthesis Methods:

  • Oxidation Reactions: this compound can be oxidized to yield products such as 2-iodoxybenzenesulfonic acid (IBS) using oxidizing agents like Oxone or sodium periodate in aqueous solutions .
  • Chemoenzymatic Reactions: Recent studies have demonstrated the use of this compound as a catalyst in chemoenzymatic reactions, enhancing yields in the synthesis of peptidomimetics .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that compounds containing iodine can disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. The specific mechanisms include:

  • Membrane Disruption: Iodine species can penetrate bacterial membranes, causing leakage of cellular contents.
  • Enzyme Inhibition: Iodine-containing compounds may inhibit key enzymes involved in bacterial metabolism.

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its potential to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Study: Oxidative Stress Mitigation

In a study examining the effects of this compound on oxidative stress in cultured cells, it was found that treatment with this compound significantly reduced markers of oxidative damage. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity .

TreatmentROS Level (µM)Antioxidant Enzyme Activity (U/mg protein)
Control25.4 ± 3.15.0 ± 0.5
This compound (50 µM)12.3 ± 1.88.7 ± 0.8

Mechanistic Insights

Research has elucidated the mechanism by which this compound exerts its biological effects. The oxidation of this compound leads to the formation of reactive iodine species that can participate in redox reactions, contributing to its antimicrobial and antioxidant activities .

Q & A

Q. What experimental conditions are critical for the selective oxidation of sodium 2-iodobenzenesulfonate to iodine(III) or iodine(V) species?

Basic Research Question
The oxidation pathway depends on the reagent and protonation state. Using sodium periodate (NaIO₄) in neutral aqueous conditions at 60°C selectively produces iodine(V) derivatives (e.g., IBS-Na), while periodic acid (H₅IO₆) under acidic conditions yields iodine(III) species (e.g., 2-iodosylbenzenesulfonic acid). Key steps include monitoring via ¹H/¹³C NMR to confirm conversion and purification via silver salt precipitation or filtration .

Q. How can researchers validate the crystal structure of this compound derivatives?

Advanced Research Question
X-ray crystallography is essential for structural validation. For example, potassium 2-iodobenzenesulfonate forms a 2D planar structure with potassium ions coordinated to sulfonate oxygens and water molecules. Refinement using software like SHELXL (for small-molecule structures) ensures accuracy in bond lengths and angles. Parameters such as hydrogen bonding (e.g., O–H···O interactions) and packing arrangements should align with crystallographic data .

Q. What methodological considerations are required to resolve contradictions in oxidation product distributions?

Advanced Research Question
Contradictions often arise from pH or reagent purity. For instance, oxidation of the free acid (2-iodobenzenesulfonic acid) yields iodine(III) due to stabilization of the heterocyclic structure, while the sodium salt favors iodine(V). To address discrepancies:

  • Use controlled pH buffers and high-purity oxidants.
  • Validate intermediates via NMR kinetics (e.g., tracking iodonium ion formation).
  • Compare results with literature spectra and crystallographic databases .

Q. How can this compound be utilized as a precatalyst in oxidation reactions?

Advanced Research Question
In catalytic applications, this compound acts as a precursor for hypervalent iodine(V) catalysts. For example, it enables the gram-scale oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using Oxone as a terminal oxidant. Key steps include:

  • Optimizing solvent polarity (e.g., nitromethane for high yields).
  • Simplifying work-up via filtration/extraction to avoid column chromatography .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., ortho-protons at ~8.0 ppm for iodine(III) species).
  • X-ray diffraction : Resolve sulfonate coordination and iodine oxidation states.
  • Elemental analysis : Confirm purity and stoichiometry.
  • HPLC-MS : Detect trace byproducts in oxidation reactions .

Q. How should researchers design experiments to ensure reproducibility of this compound syntheses?

Basic Research Question

  • Detailed protocols : Specify ion-exchange resin types (e.g., Amberlyst 15 for protonation) and reaction times.
  • Supporting Information : Include NMR spectra (e.g., Supporting Information File 1 in ) and crystallographic data (CIF files).
  • Replication : Use standardized equipment (e.g., Schlenk lines for air-sensitive steps) and report deviations (e.g., temperature fluctuations).

Q. What statistical methods are appropriate for analyzing crystallographic data refinement?

Advanced Research Question

  • R-factors : Calculate weighted wRwR and goodness-of-fit SS using SHELXL.
  • Error propagation : Account for displacement parameters and hydrogen atom positioning (e.g., riding models for C–H bonds).
  • False discovery rate (FDR) : Apply Benjamini-Hochberg corrections for multiple hypothesis testing in large datasets .

Q. How does the choice of counterion (Na⁺ vs. K⁺) influence the reactivity of 2-iodobenzenesulfonate salts?

Advanced Research Question
Counterions affect solubility and coordination. For example:

  • Potassium salts exhibit stronger ion-dipole interactions with sulfonate groups, stabilizing layered crystal structures.
  • Sodium salts may favor aqueous solubility, impacting oxidation kinetics. Compare ionic radii (Na⁺: 1.02 Å; K⁺: 1.38 Å) and hydration energies to rationalize reactivity differences .

Q. What are the best practices for reporting synthetic procedures in peer-reviewed journals?

Basic Research Question

  • Reproducibility : Provide step-by-step protocols, including purification methods (e.g., recrystallization solvents).
  • Data transparency : Deposit spectral and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre).
  • Ethical guidelines : Avoid redundant procedural descriptions; cite prior methods unless modifications are significant .

Q. How can computational modeling complement experimental studies of this compound derivatives?

Advanced Research Question

  • DFT calculations : Predict oxidation potentials and transition states for iodine redox reactions.
  • Molecular dynamics : Simulate solvent effects on catalytic cycles.
  • Crystal packing analysis : Use software like Mercury to visualize supramolecular interactions (e.g., π-stacking of iodobenzene rings) .

Properties

IUPAC Name

sodium;2-iodobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPWXZMYZCPXGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635378
Record name Sodium 2-iodobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62973-69-7
Record name Sodium 2-iodobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-Iodobenzenesulfonate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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